An In-depth Technical Guide to 5-Bromo-4-chloro-2-methoxypyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-4-chloro-2-methoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
5-Bromo-4-chloro-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its strategic substitution pattern allows for selective functionalization, making it a valuable tool for researchers.
A comprehensive summary of its key physicochemical properties is presented below:
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrClNO | [1][2] |
| Molecular Weight | 222.47 g/mol | [1] |
| Appearance | White solid | [3] |
| Boiling Point | 251 °C | [1] |
| Density | 1.650 g/cm³ | [1] |
| Flash Point | 105 °C | [1] |
| CAS Number | 880870-13-3 | [1][4] |
Spectroscopic and Analytical Data
Accurate structural elucidation is paramount in chemical synthesis. The following section details the key spectroscopic data for 5-Bromo-4-chloro-2-methoxypyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum of 5-Bromo-4-chloro-2-methoxypyridine in chloroform-d exhibits two distinct singlets for the aromatic protons and a singlet for the methoxy group protons.
-
δ 8.34 (s, 1H): Corresponds to the proton at the C6 position of the pyridine ring.
-
δ 6.84 (s, 1H): Assigned to the proton at the C3 position of the pyridine ring.
-
δ 3.97 (s, 3H): Represents the three protons of the methoxy group at the C2 position.[1][3]
¹³C NMR Spectroscopy: Predictive analysis, based on established chemical shift principles for substituted pyridines, suggests the following approximate chemical shifts.[5][6] Experimental verification is recommended for precise assignments.
-
~163 ppm: C2 (carbon bearing the methoxy group)
-
~150 ppm: C6 (carbon adjacent to the nitrogen)
-
~145 ppm: C4 (carbon bearing the chloro group)
-
~115 ppm: C5 (carbon bearing the bromo group)
-
~110 ppm: C3 (carbon between the methoxy and chloro groups)
-
~54 ppm: OCH₃ (methoxy carbon)
Mass Spectrometry (MS)
The mass spectrum of 5-Bromo-4-chloro-2-methoxypyridine is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[7][8] The fragmentation pattern will likely involve the loss of the methyl group, carbon monoxide, and the halogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹
-
C=N and C=C stretching (pyridine ring): ~1600-1450 cm⁻¹
-
C-O stretching (ether): ~1250 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
Synthesis and Purification
The synthesis of 5-Bromo-4-chloro-2-methoxypyridine is typically achieved through the bromination of a suitable pyridine precursor. The following protocol is a well-established method.[1][3]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-Bromo-4-chloro-2-methoxypyridine.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an ice bath, dissolve 2-Chloro-4-methoxypyridine (13.3 g, 92.6 mmol) in concentrated sulfuric acid (65 mL).[1][3]
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (16.5 g, 92.6 mmol) in portions to the cooled solution, maintaining the internal temperature.[1][3]
-
Reaction Progression: Stir the reaction mixture at 0 °C and then allow it to gradually warm to 55 °C. Maintain this temperature for 3 hours.[1][3]
-
Work-up: After the reaction is complete, carefully pour the mixture into ice water. Adjust the pH to alkaline using an 8N aqueous sodium hydroxide solution.[1][3]
-
Extraction: Extract the aqueous mixture with chloroform. Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[1][3]
-
Purification: After filtering to remove the desiccant, concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 9:1 to 5:1) to yield 5-bromo-2-chloro-4-methoxypyridine as a white solid.[1][3]
Chemical Reactivity and Synthetic Applications
The differential reactivity of the halogen substituents on the pyridine ring makes 5-Bromo-4-chloro-2-methoxypyridine a highly versatile intermediate for introducing molecular diversity.
Regioselectivity in Cross-Coupling Reactions
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position.
Caption: Reactivity of halogen substituents in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The following is a generalized protocol for the selective coupling at the C5-bromo position.
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 5-Bromo-4-chloro-2-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[9][10][11]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[9][10]
-
Reaction Conditions: Heat the mixture with stirring to 80-100 °C and monitor the reaction progress by TLC or LC-MS.[9][10]
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.[9][10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds and is also expected to be selective for the more reactive C5-bromo position.
Experimental Protocol:
-
Catalyst Preparation: In an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4-2.0 equiv.).[9][12]
-
Reagent Addition: Seal the flask, evacuate, and backfill with an inert gas. Then add 5-Bromo-4-chloro-2-methoxypyridine (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).[9][12]
-
Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture with stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS.[9][12]
-
Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography.[9][12]
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, and 5-Bromo-4-chloro-2-methoxypyridine serves as a key starting material for the synthesis of a wide range of biologically active compounds. Its ability to undergo selective cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the introduction of various aryl and heteroaryl groups at the 5-position can modulate the pharmacological properties of the resulting molecules, making this compound a valuable intermediate in the development of novel therapeutics.[13][14][15]
References
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Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (2024). Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. DOI: 10.26434/chemrxiv-2021-z1x9w
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). J. Am. Chem. Soc., 130(40), 13212–13213.
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13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]
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5-bromo-2-chloro-4-methoxypyridine (C6H5BrClNO). PubChem. Available at: [Link]
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880870-13-3[5-Bromo-2-chloro-4-methoxypyridine 95%]. Acmec Biochemical. Available at: [Link]
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Reagents & Solvents: Solvents and Polarity. University of Rochester. Available at: [Link]
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CAS 1211534-25-6 | 4-Bromo-5-chloro-2-methoxypyridine. Available at: [Link]
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Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Chemistry LibreTexts. Available at: [Link]
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